8-{[5-(2-Bromo-4-methylphenyl)furan-2-yl]methylidene}-6,10-dioxaspiro[4.5]decane-7,9-dione
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Overview
Description
8-{[5-(2-Bromo-4-methylphenyl)furan-2-yl]methylidene}-6,10-dioxaspiro[45]decane-7,9-dione is a complex organic compound characterized by its unique spirocyclic structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-{[5-(2-Bromo-4-methylphenyl)furan-2-yl]methylidene}-6,10-dioxaspiro[4.5]decane-7,9-dione typically involves multi-step organic reactions. The starting materials often include 2-bromo-4-methylphenyl derivatives and furan compounds. The key steps in the synthesis may involve:
Formation of the furan ring: This can be achieved through cyclization reactions.
Bromination: Introduction of the bromine atom at the desired position.
Spirocyclization: Formation of the spirocyclic structure through intramolecular cyclization reactions.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, high-throughput screening of catalysts, and solvent optimization to ensure scalability and environmental sustainability.
Chemical Reactions Analysis
Types of Reactions
8-{[5-(2-Bromo-4-methylphenyl)furan-2-yl]methylidene}-6,10-dioxaspiro[4.5]decane-7,9-dione can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups.
Reduction: Reduction reactions can be used to modify the bromine atom or other functional groups.
Substitution: Nucleophilic or electrophilic substitution reactions can be employed to replace the bromine atom with other substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like sodium iodide (NaI) in acetone can be used for halogen exchange reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction could produce alcohols or alkanes.
Scientific Research Applications
8-{[5-(2-Bromo-4-methylphenyl)furan-2-yl]methylidene}-6,10-dioxaspiro[4.5]decane-7,9-dione has several scientific research applications:
Chemistry: Used as a building block in organic synthesis to create more complex molecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of advanced materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 8-{[5-(2-Bromo-4-methylphenyl)furan-2-yl]methylidene}-6,10-dioxaspiro[4.5]decane-7,9-dione involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
2-Bromo-4-methylphenyl derivatives: These compounds share a similar brominated aromatic structure.
Furan derivatives: Compounds containing the furan ring are structurally related.
Spirocyclic compounds: Molecules with spirocyclic frameworks are comparable in terms of their three-dimensional structure.
Uniqueness
What sets 8-{[5-(2-Bromo-4-methylphenyl)furan-2-yl]methylidene}-6,10-dioxaspiro[4.5]decane-7,9-dione apart is its specific combination of functional groups and spirocyclic structure, which confer unique chemical and biological properties. This uniqueness makes it a valuable compound for research and industrial applications.
Properties
Molecular Formula |
C20H17BrO5 |
---|---|
Molecular Weight |
417.2 g/mol |
IUPAC Name |
8-[[5-(2-bromo-4-methylphenyl)furan-2-yl]methylidene]-6,10-dioxaspiro[4.5]decane-7,9-dione |
InChI |
InChI=1S/C20H17BrO5/c1-12-4-6-14(16(21)10-12)17-7-5-13(24-17)11-15-18(22)25-20(26-19(15)23)8-2-3-9-20/h4-7,10-11H,2-3,8-9H2,1H3 |
InChI Key |
QKHHYPSSOQICSL-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1)C2=CC=C(O2)C=C3C(=O)OC4(CCCC4)OC3=O)Br |
Origin of Product |
United States |
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